N-(9-Ethyl-9H-carbazol-3-yl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide
Description
Properties
Molecular Formula |
C26H27N3O5S |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide |
InChI |
InChI=1S/C26H27N3O5S/c1-2-29-24-6-4-3-5-22(24)23-17-19(7-12-25(23)29)27-26(30)18-34-20-8-10-21(11-9-20)35(31,32)28-13-15-33-16-14-28/h3-12,17H,2,13-16,18H2,1H3,(H,27,30) |
InChI Key |
KXJFBZJZFBNJAP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C5=CC=CC=C51 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide
- Starting Material : 3-Amino-9-ethyl-9H-carbazole.
- Reaction : React with chloroacetyl chloride in anhydrous toluene under inert atmosphere.
- Conditions :
- Base : Triethylamine (1.5 equiv).
- Temperature : 0–5°C.
- Workup : Extract with ethyl acetate, wash with water, and crystallize from ethanol.
Yield : ~70% (purity confirmed by NMR and elemental analysis).
Structure Confirmation :
- 1H NMR : Peaks at δ 4.15 (s, 2H, S-CH2), 4.40–4.55 (q, 2H, CH2CH3), and aromatic signals for carbazole.
- IR : Strong amide C=O stretch at ~1685 cm⁻¹.
Final Coupling Reaction
- Reactants :
- Intermediate A : 2-Chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide.
- Intermediate B : 4-(Morpholinosulfonyl)phenol.
- Conditions :
- Base : K2CO3 (1.5 equiv).
- Solvent : Anhydrous DMF.
- Temperature : Room temperature.
- Mechanism : Nucleophilic aromatic substitution displacing Cl with O-phenol.
Yield : Expected ~65–75% (based on analogous phenoxy acetamide syntheses).
Characterization Data
Spectral Analysis
Optimization Strategies
Solvent Selection
| Solvent | Advantages | Drawbacks |
|---|---|---|
| DMF | High polarity, enhances nucleophilicity of phenol | Requires rigorous drying |
| DMSO | High boiling point, suitable for extended reactions | Toxicity concerns |
Base Optimization
| Base | Efficacy | Side Reactions |
|---|---|---|
| K2CO3 | Mild, minimal decomposition | Low solubility in organic solvents |
| NaH | Strong, accelerates substitution | Risk of over-alkylation |
Troubleshooting Common Challenges
Low Yield in Phenoxy Coupling
| Cause | Solution |
|---|---|
| Inadequate deprotonation of phenol | Use stronger base (e.g., NaH) or polar aprotic solvent |
| Competing hydrolysis of chloroacetamide | Reduce reaction time; use anhydrous conditions |
Impurity Formation
| Impurity | Origin | Purification |
|---|---|---|
| Unreacted chloroacetamide | Insufficient phenol | Column chromatography (SiO2, EtOAc/hexane) |
| Dimerization products | Overheating | Recrystallization from ethanol |
Chemical Reactions Analysis
Types of Reactions
N-(9-Ethyl-9H-carbazol-3-yl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the phenoxy or carbazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Biological Applications
1. Antiviral Activity Against SARS-CoV-2
Recent studies have highlighted the compound's potential as an antiviral agent against SARS-CoV-2, the virus responsible for COVID-19. Molecular docking studies have indicated strong binding affinities to key viral proteins, including:
- Main Protease (Mpro) : Binding affinities were reported around −8.83 to −8.92 Kcal/mol, comparable to standard antiviral drugs like lopinavir .
- RNA-dependent RNA Polymerase (RdRp) : The compound showed significant interaction with RdRp, suggesting its role in inhibiting viral replication mechanisms .
The compound's design allows it to interact effectively with these proteins, potentially obstructing their functions and thereby providing a therapeutic avenue for treating COVID-19.
2. Structure-Activity Relationship Studies
The compound's structural features enable researchers to explore various analogs and derivatives to enhance biological activity. Preliminary studies have indicated that modifications to the carbazole or morpholinosulfonyl groups can lead to improved binding affinities and biological efficacy .
Synthesis Pathways
The synthesis of N-(9-Ethyl-9H-carbazol-3-yl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide typically involves several steps:
- Formation of the Carbazole Derivative : Starting from 9-ethyl carbazole-3-amine, reactions with bromoacetyl bromide yield the acetamide precursor.
- Coupling Reactions : The acetamide is then coupled with various substituted phenols to introduce the morpholinosulfonyl group.
- Purification : Each synthetic step requires optimization for yield and purity, often employing chromatographic techniques .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the compound's effectiveness:
- A study published in PubMed Central detailed the synthesis and biological evaluation of derivatives linked to benzofuran triazoles, demonstrating enhanced inhibitory effects against SARS-CoV-2 .
| Compound | Binding Affinity (Kcal/mol) | Target Protein |
|---|---|---|
| 9e | -8.76 | Mpro |
| 9h | -8.87 | RdRp |
| 9i | -8.85 | Spike Protein |
These findings suggest that further exploration of structural modifications could yield compounds with even greater antiviral potential.
Mechanism of Action
The mechanism of action of N-(9-Ethyl-9H-carbazol-3-yl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Compound A and Analogues
Key Observations :
- Substituent Impact: The morpholinosulfonyl group in Compound A introduces polarity and hydrogen-bonding capacity, likely enhancing solubility compared to non-sulfonylated analogues like 2c and 2n .
Table 2: Antimicrobial and Cytotoxicity Profiles
Key Observations :
- Activity vs. Substituents: Phenoxy derivatives with bulky/heterocyclic substituents (2n) show broader antimicrobial activity than alkyl-substituted analogues (2c). Compound A’s morpholinosulfonyl group may mimic these effects via polar interactions .
- Cytotoxicity: Low cytotoxicity in 2n suggests that substituent choice (e.g., quinolinyloxy) balances efficacy and safety. Compound A’s morpholinosulfonyl group could similarly reduce toxicity compared to halogenated derivatives .
Physicochemical and Pharmacokinetic Properties
Table 3: Solubility and Stability Comparisons
| Compound | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| Compound A | ~3.5 (moderate) | Moderate (due to sulfonyl/morpholine) | High (sulfonyl resists oxidation) |
| 2c | ~4.2 (high) | Low (alkylphenoxy reduces polarity) | Moderate (alkyl chain prone to oxidation) |
| Compound B (thiophene analogue) | ~3.0 | High (thiophene enhances solubility) | High (morpholinosulfonyl stabilizes) |
| Compound C | ~3.8 | Low (methoxy reduces polarity) | Moderate (methoxy may demethylate) |
Key Observations :
- Solubility: The morpholinosulfonyl group in Compound A improves water solubility compared to alkylphenoxy derivatives (2c) but may be less soluble than thiophene-containing analogues (Compound B) .
- Metabolic Stability : Sulfonyl groups generally enhance stability, suggesting Compound A may have a longer half-life than 2c or Compound C .
Biological Activity
N-(9-Ethyl-9H-carbazol-3-yl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide, a synthetic compound with a complex structure, has garnered attention in medicinal chemistry for its potential biological activities, particularly as an antiviral agent against SARS-CoV-2. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological evaluations.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 493.57 g/mol. Its structure features a carbazole moiety linked to a morpholinosulfonyl group, which is hypothesized to enhance its biological activity through specific interactions with target proteins.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 493.57 g/mol |
| CAS Number | 379704-63-9 |
Antiviral Potential
Recent studies have indicated that this compound exhibits significant antiviral activity against SARS-CoV-2. Molecular docking studies have shown strong binding affinities to key viral proteins such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp), essential for viral replication.
Key Findings from Molecular Docking Studies
- Binding Affinities : The compound demonstrated binding energies of approximately -7.62 kcal/mol against RdRp and comparable values against Mpro.
- Comparison with Standard Drugs : The binding affinities were found to be greater than or comparable to established antiviral agents like remdesivir and lopinavir, suggesting a promising therapeutic profile.
The mechanism through which this compound exerts its antiviral effects likely involves the inhibition of viral protein functions critical for replication. The interaction with the active sites of Mpro and RdRp suggests that the compound may obstruct viral entry or replication processes.
Pharmacokinetic Properties
To evaluate the potential therapeutic application of the compound, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis was performed. The results indicated:
- Blood-Brain Barrier Permeability : The compound exhibited favorable permeability characteristics, indicating potential CNS (central nervous system) activity.
- P-glycoprotein Interaction : It was identified as a potential substrate or inhibitor of P-glycoprotein, which is crucial for drug absorption and distribution.
Table 2: ADMET Analysis Results
| Property | Result |
|---|---|
| Blood-Brain Barrier Permeability | Favorable |
| P-glycoprotein Interaction | Potential Inhibitor |
Case Studies and Research Findings
- Study on Anti-SARS-CoV-2 Activity : A recent study synthesized derivatives linked to this compound, demonstrating enhanced binding affinities and antiviral activities against SARS-CoV-2 proteins. The study highlighted the potential of these compounds as therapeutic agents in combating COVID-19 .
- Comparative Analysis with Other Compounds : In comparative studies involving similar carbazole derivatives, this compound exhibited superior binding affinities and biological activities compared to other structurally related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
